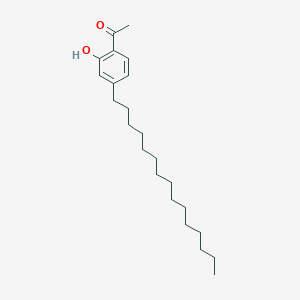
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones. This compound is characterized by the presence of a hydroxy group and a long alkyl chain attached to a phenyl ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
The synthesis of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one typically involves the alkylation of a phenolic compound followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Alkylation of Phenol: The phenol is first alkylated using a long-chain alkyl halide (e.g., pentadecyl bromide) in the presence of a base such as potassium carbonate.
Friedel-Crafts Acylation: The alkylated phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
化学反応の分析
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts .
科学的研究の応用
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of specialty chemicals, including surfactants and emulsifiers.
作用機序
The mechanism of action of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a long alkyl chain, which affects its solubility and reactivity.
1-(2-Hydroxy-4-methylphenyl)ethanone: The presence of a methyl group instead of a long alkyl chain results in different physical and chemical properties.
1-(2-Hydroxy-4-hydroxymethylphenyl)ethanone: This compound has an additional hydroxy group, which can lead to different hydrogen bonding interactions and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its long alkyl chain, which imparts distinct properties and applications.
特性
CAS番号 |
52122-69-7 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
1-(2-hydroxy-4-pentadecylphenyl)ethanone |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24)23(25)19-21/h17-19,25H,3-16H2,1-2H3 |
InChIキー |
XEWCVPFGOUASFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




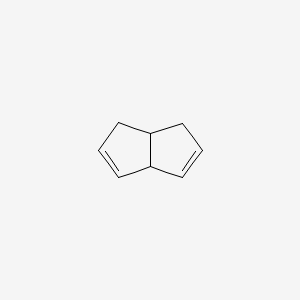
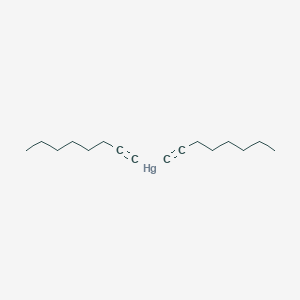

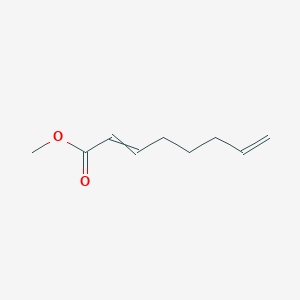


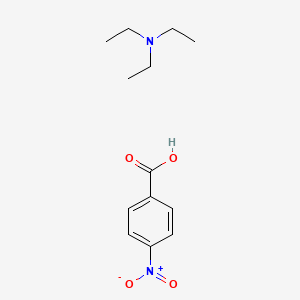

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)



